1H-Pyrimido[4,5-E][1,3,4]oxadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrimido[4,5-E][1,3,4]oxadiazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the broader class of oxadiazines, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 1H-Pyrimido[4,5-E][1,3,4]oxadiazine involves several steps. One common method includes the treatment of 2-methyl-2-(α-methyl-α-hydroxyphenyl)benzoic acid β-hydrazide with sulfuric acid . Another method involves the reaction of N’-chloroacetyl salicyl hydrazide with sodium hydroxide in dimethylformamide (DMF) . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the formation of the desired oxadiazine ring.
Chemical Reactions Analysis
1H-Pyrimido[4,5-E][1,3,4]oxadiazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine derivatives with additional oxygen functionalities, while reduction may lead to the formation of more reduced oxadiazine compounds.
Scientific Research Applications
1H-Pyrimido[4,5-E][1,3,4]oxadiazine has a wide range of applications in scientific research:
Chemistry: It serves as a useful intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its antibacterial and antifungal properties.
Industry: It is used in the development of agricultural chemicals, including insecticides and herbicides.
Mechanism of Action
The mechanism of action of 1H-Pyrimido[4,5-E][1,3,4]oxadiazine involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, leading to cell lysis and death . In cancer cells, the compound induces apoptosis by disrupting cellular pathways and triggering programmed cell death .
Comparison with Similar Compounds
1H-Pyrimido[4,5-E][1,3,4]oxadiazine can be compared to other similar compounds such as:
1,2,4-Triazolo[4,3-b][1,2,4]oxadiazine: Known for its potent anticancer activity.
1,3,4-Oxadiazole: Widely studied for its antibacterial and antifungal properties.
1,2,5-Oxadiazine: Used in the development of agricultural chemicals.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct biological activities and chemical reactivity compared to other oxadiazine derivatives.
Properties
CAS No. |
74664-58-7 |
---|---|
Molecular Formula |
C5H4N4O |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
1H-pyrimido[4,5-e][1,3,4]oxadiazine |
InChI |
InChI=1S/C5H4N4O/c1-4-5(7-2-6-1)9-8-3-10-4/h1-3H,(H,6,7,9) |
InChI Key |
MOBDIMUMKGKFRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)NN=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.